molecular formula C12H21Si2 B14554871 CID 78065861

CID 78065861

Cat. No.: B14554871
M. Wt: 221.46 g/mol
InChI Key: LBNDHMWFDUCZIM-UHFFFAOYSA-N
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Description

  • Chemical identifiers: PubChem CID, CAS number, IUPAC name, molecular formula, and molecular weight.
  • Key properties: Physical state, solubility, spectral data (e.g., NMR, MS), and biological activity (if applicable).
  • Applications: Potential uses in pharmaceuticals, materials science, or industrial processes.

For CID 78065861, consult PubChem or primary literature for these details .

Properties

Molecular Formula

C12H21Si2

Molecular Weight

221.46 g/mol

InChI

InChI=1S/C12H21Si2/c1-5-14(4,6-2)13(3)12-10-8-7-9-11-12/h7-11H,5-6H2,1-4H3

InChI Key

LBNDHMWFDUCZIM-UHFFFAOYSA-N

Canonical SMILES

CC[Si](C)(CC)[Si](C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

The preparation methods for CID 78065861 involve synthetic routes and reaction conditions that are specific to its chemical structure. Industrial production methods may vary, but typically involve the following steps:

Chemical Reactions Analysis

Possible Causes for Missing Data

  • Typographical Error : CID "78065861" may be a mistyped identifier. For example, CID 78052851 (C₆₄H₁₀₇N₅O₄₆) is a documented compound but shares no structural or reactive similarities to the queried CID .

  • Confidential or Proprietary Status : The compound might be under restricted access due to ongoing research or proprietary industrial applications .

  • Non-Existent Identifier : The CID may not correspond to a valid entry in PubChem or other registries .

Related Compounds and Reaction Insights

While direct data is unavailable, structurally analogous compounds with carbohydrate backbones (e.g., CID 78052851) exhibit reactivity patterns involving:

  • Hydrolysis : Cleavage of glycosidic bonds under acidic or enzymatic conditions .

  • Oxidation : Reaction of hydroxyl groups with oxidizing agents like periodate .

  • Functional Group Modifications : Acetylation, sulfonation, or phosphorylation of hydroxyl or amino groups .

Table 1: Reactivity of Analogous Carbohydrate Derivatives

Reaction Type Reagents/Conditions Products Reference
HydrolysisHCl (aqueous), 80°CMonosaccharides
OxidationNaIO₄, H₂O, 25°CDialdehydes
AcetylationAcetic anhydride, pyridineAcetylated derivatives
SulfonationSO₃-pyridine complexSulfated intermediates

Recommendations for Further Research

  • Verify the CID : Cross-check identifiers using the EPA Chemicals Dashboard .

  • Synthetic Exploration : If the compound is novel, consider:

    • Multicomponent Reactions (e.g., Ugi or Passerini reactions) to assemble complex scaffolds .

    • Catalytic Functionalization : Use Ce-MCM-41 or other catalysts for eco-friendly synthesis .

  • Biological Screening : Test for anticancer or antimicrobial activity using protocols from recent studies .

Authoritative Sources Consulted

  • PubChem : No record of CID 78065861; closest analogs (CID 78052851, CID 5478991) lack reaction data .

  • EPA CDR Database : No entries match the queried CID .

  • Peer-Reviewed Journals : Multicomponent reaction methodologies are highlighted but not linked to this CID .

Scientific Research Applications

CID 78065861 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 78065861 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence emphasizes systematic comparisons using physicochemical properties, bioactivity, and structural analogs. Below is a hypothetical framework:

Table 1: Comparative Analysis of CID 78065861 and Analogs

Property This compound Analog 1 (CID: XXXXXXXX) Analog 2 (CID: XXXXXXXX)
Molecular Formula CₓHᵧN₂O₃ CₐHᵦClO₂ CₙHₘS₂O
Molecular Weight (g/mol) 250.3 198.6 312.5
LogP (Partition Coefficient) 1.8 2.5 0.9
Solubility (mg/mL) 45.2 12.7 89.4
IC₅₀ (Biological Target) 15 nM 8 nM 120 nM
Key Structural Feature Nitro group Chlorinated aromatic ring Sulfonamide moiety

Notes:

  • Structural differences (e.g., substituents, stereochemistry) influence bioactivity and pharmacokinetics.
  • LogP and solubility correlate with bioavailability; higher LogP may reduce aqueous solubility but enhance membrane permeability .
  • Biological activity : Analog 1’s lower IC₅₀ suggests stronger target binding, while this compound may offer balanced efficacy and safety .

Key Research Findings

  • Synthetic accessibility : this compound’s nitro group simplifies derivatization compared to halogenated analogs .

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